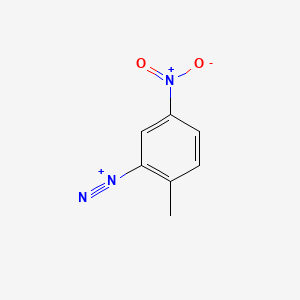

2-Methyl-5-nitrobenzenediazonium

描述

属性

IUPAC Name |

2-methyl-5-nitrobenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O2/c1-5-2-3-6(10(11)12)4-7(5)9-8/h2-4H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTODPCCUJFGIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3O2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865342 | |

| Record name | Benzenediazonium, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27165-07-7 | |

| Record name | 2-Methyl-5-nitrobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27165-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitrobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Diazotization of 2-Methyl-5-nitroaniline

The fundamental route to prepare this compound involves diazotization of 2-methyl-5-nitroaniline (also known as 2-amino-4-nitrotoluene). This reaction is typically carried out by reacting the amine with nitrosating agents such as sodium nitrite in acidic media or nitrosylsulfuric acid. The key steps and conditions are summarized below.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Methyl-5-nitroaniline (10 mmol) | Starting aromatic amine |

| 2 | Hydrofluoroboric acid (50%, 3.4 mL) + distilled water (4 mL) | Acidic medium to stabilize diazonium salt |

| 3 | Sodium nitrite solution (10 mmol in 1.5 mL H2O) | Nitrosating agent added dropwise |

| 4 | Temperature: 0 °C (ice-water bath) | To control reaction rate and prevent decomposition |

| 5 | Stirring time: 40 minutes at 0 °C | Ensures complete diazotization |

| 6 | Isolation by filtration, washing, and recrystallization | Precipitation of diazonium tetrafluoroborate salt |

This method yields the diazonium salt as a precipitate which is purified by washing with diethyl ether and drying under vacuum. The use of hydrofluoroboric acid is critical to form the stable diazonium tetrafluoroborate salt, which has better stability and handling properties compared to other diazonium salts.

Diazotization Using Nitrosylsulfuric Acid (Patent JP3061357B2)

An alternative preparation method reported in Japanese patent JP3061357B2 involves diazotizing 2-methyl-5-nitroaniline with nitrosylsulfuric acid to produce this compound sulfate. The process details are as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Nitrosylsulfuric acid added dropwise at 22-35 °C over 3 hours | Controlled addition to generate nitrosating species |

| 2 | 2-Methyl-5-nitroaniline (60.8 g) dissolved at same temperature for 5-8 hours | Ensures complete dissolution and reaction |

| 3 | Formation of this compound sulfate solution | Intermediate diazonium salt in sulfuric acid medium |

| 4 | Hydrolysis step: Reaction mixture heated to 70-100 °C (preferably 90 ± 5 °C) with |

化学反应分析

Types of Reactions

2-Methyl-5-nitrobenzenediazonium undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl, halogen, or cyano groups.

Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as potassium iodide or copper(I) chloride are used under mild conditions.

Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide.

Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.

Major Products Formed

Substitution Reactions: Products include 2-methyl-5-nitrophenol, 2-methyl-5-nitroiodobenzene, etc.

Coupling Reactions: Azo compounds such as 2-methyl-5-nitroazobenzene.

Reduction Reactions: 2-methyl-5-nitroaniline.

科学研究应用

Synthesis and Reactivity

The synthesis of 2-methyl-5-nitrobenzenediazonium involves the diazotization of 2-methyl-5-nitroaniline. This process generally includes the following steps:

- Formation of the Diazonium Salt : The aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures.

- Stabilization : The resulting diazonium salt is typically stabilized in solution or used immediately due to its instability at elevated temperatures.

Applications in Organic Synthesis

3.1 Azo Dye Formation

One of the primary applications of this compound is in the synthesis of azo dyes. Azo coupling reactions allow for the formation of colored azo compounds, which are widely used in textile dyeing and printing. The presence of nitro groups enhances the reactivity of the diazonium salt, making it suitable for coupling with various coupling agents such as phenols and amines.

| Coupling Agent | Resulting Azo Compound | Application |

|---|---|---|

| Phenol | Azo phenol | Textile dyes |

| Naphthol | Azo naphthol | Food coloring |

| Aniline | Azo aniline | Industrial dyes |

3.2 Biological Activity

Recent studies have explored the biological activity of derivatives formed from this compound. Research indicates that certain hydrazone derivatives exhibit antibacterial and antifungal properties. For instance, compounds synthesized from this diazonium salt have shown effectiveness against various bacterial strains, including Bacillus cereus and Staphylococcus aureus .

Case Studies

4.1 Antibacterial Activity Assessment

A study published in a peer-reviewed journal evaluated the antibacterial properties of hydrazone derivatives synthesized from this compound. The results demonstrated that specific derivatives significantly inhibited bacterial growth at concentrations as low as 5 mg/mL against certain pathogens .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Hydrazone derivative 1 | Bacillus cereus | 15 |

| Hydrazone derivative 2 | Staphylococcus aureus | 20 |

作用机制

The mechanism of action of 2-methyl-5-nitrobenzenediazonium involves the formation of reactive intermediates that can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the aromatic ring .

相似化合物的比较

Research Findings and Challenges

- Thermal Stability: Diazonium salts with electron-withdrawing groups (e.g., -NO₂) typically decompose below 0°C, necessitating in-situ preparation. This limits industrial use compared to stabilized analogs like the sulfophenyl-azo derivative .

- Synthetic Limitations : Competitive side reactions (e.g., dimerization) are prevalent in this compound due to its high reactivity, requiring precise temperature and pH control during synthesis.

生物活性

2-Methyl-5-nitrobenzenediazonium is an important compound in organic chemistry, particularly due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a nitro group () and a diazonium group () attached to a methyl-substituted benzene ring. The presence of these functional groups contributes to its reactivity and biological properties.

Synthesis of this compound

The synthesis typically involves the diazotization of 2-methyl-5-nitroaniline. The process can be summarized as follows:

- Starting Material : 2-Methyl-5-nitroaniline.

- Reagents : Sodium nitrite () and hydrochloric acid ().

- Reaction Conditions : The aniline derivative is dissolved in hydrochloric acid, cooled to 0°C, and treated with sodium nitrite to form the diazonium salt.

Antimicrobial Properties

Research indicates that derivatives of 2-methyl-5-nitroaniline exhibit significant antimicrobial activity. The biological activity is attributed to the nitro group, which can undergo reduction in microbial cells leading to the formation of reactive intermediates that interact with cellular macromolecules.

Table 1: Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| 4a | 15 | 50 |

| 4b | 20 | 25 |

| 4c | 18 | 40 |

| 4k | 25 | 10 |

The most potent derivative, compound 4k, demonstrated an inhibition zone of 25 mm against tested pathogens, indicating its potential as an antimicrobial agent .

The proposed mechanism involves the reduction of the nitro group to form reactive species that can bind covalently to DNA or proteins in microbial cells, leading to cell death. This mechanism is similar to that observed in other nitro-containing compounds like metronidazole .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated various derivatives of 2-methyl-5-nitroaniline for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications on the aniline ring significantly influenced antibacterial potency . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of these compounds. While some derivatives showed promising antimicrobial activity, they also exhibited varying levels of cytotoxic effects on human cells, necessitating further investigation into their therapeutic indices .

常见问题

Q. What are the optimal synthetic routes for preparing 2-Methyl-5-nitrobenzenediazonium, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of aromatic diazonium salts like this compound typically involves diazotization of the corresponding aniline derivative (e.g., 2-methyl-5-nitroaniline) with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C). Key variables include:

- Solvent : Aqueous HCl is standard, but mixed solvents (e.g., H₂O/EtOH) may improve solubility .

- Temperature : Excess heat (>5°C) accelerates decomposition; ice baths are critical for stability.

- Stoichiometry : Excess nitrous acid must be quenched (e.g., with sulfamic acid) to avoid side reactions.

Example protocol:

| Step | Parameter | Conditions | Yield (%) |

|---|---|---|---|

| Diazotization | HCl concentration | 1 M, 0°C | 60–75 |

| Quenching | Sulfamic acid | Immediate addition | >90 purity |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons and nitro/methyl substituents. For diazonium salts, deuteration (e.g., D₂O) minimizes decomposition during analysis .

- IR Spectroscopy : Confirm the presence of the diazo group (N≡N⁺ stretch at ~2100–2300 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (e.g., C₇H₆N₃O₂⁺) with <0.3% deviation .

Q. How should this compound be stored to minimize decomposition?

- Methodological Answer : Diazonium salts are thermally and photolytically unstable. Recommended practices:

- Temperature : Store at –20°C in amber vials to block light .

- Solvent : Stabilize in dry acetone or acetonitrile (avoid protic solvents like H₂O) .

- Additives : Include radical scavengers (e.g., BHT) to suppress free-radical degradation pathways .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the reactivity of this compound in coupling reactions?

- Methodological Answer : Conflicting reactivity (e.g., variable yields in Suzuki-Miyaura couplings) may arise from competing pathways. Strategies include:

- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .

- Computational Modeling : DFT calculations to compare activation energies for aryl transfer vs. decomposition .

Example contradiction: Higher Pd catalyst loads may stabilize intermediates but promote side reactions.

Q. What statistical approaches are robust for analyzing false positives in high-throughput screening of this compound derivatives?

- Methodological Answer : Use the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in multi-variable assays (e.g., antimicrobial screens). Steps:

Rank p-values from smallest to largest.

Apply threshold (acceptable FDR).

Reject hypotheses where , with = rank and = total tests .

Example: For 100 compounds, adjust p-values to minimize Type I errors in bioactivity claims.

Q. How can decomposition pathways of this compound be quantitatively tracked under varying pH conditions?

- Methodological Answer :

- HPLC-MS : Quantify degradation products (e.g., phenolic derivatives) with reverse-phase C18 columns and ESI ionization .

- Kinetic Profiling : Fit decay curves to pseudo-first-order models at pH 3–8.

Example

| pH | Half-life (min) | Major Product |

|---|---|---|

| 3 | 120 | 2-Methyl-5-nitrophenol |

| 7 | 30 | Nitroso derivative |

| 9 | 5 | Azoxy dimer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。